molecular formula C15H12N4O6 B11555868 N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11555868
M. Wt: 344.28 g/mol
InChI Key: UCBVDCJWMWICRS-CXUHLZMHSA-N
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Description

N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 2-methoxy-5-nitrobenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols under acidic or basic conditions.

Major Products

    Reduction: Amines.

    Oxidation: Aldehydes, carboxylic acids.

    Substitution: Substituted hydrazones.

Scientific Research Applications

N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Explored for its antimicrobial and anticancer properties due to the presence of nitro groups, which can be bioactive.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide largely depends on its interaction with biological targets. For instance, as an enzyme inhibitor, it may bind to the active site of metalloproteases, preventing substrate binding and subsequent catalysis. The nitro groups can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide is unique due to the presence of both methoxy and nitro groups on the phenyl rings.

Properties

Molecular Formula

C15H12N4O6

Molecular Weight

344.28 g/mol

IUPAC Name

N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C15H12N4O6/c1-25-14-6-5-13(19(23)24)8-11(14)9-16-17-15(20)10-3-2-4-12(7-10)18(21)22/h2-9H,1H3,(H,17,20)/b16-9+

InChI Key

UCBVDCJWMWICRS-CXUHLZMHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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